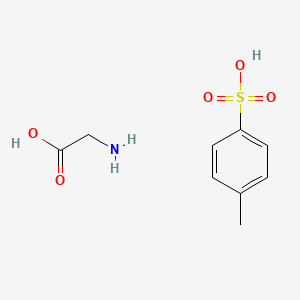

Glycine, 4-methylbenzenesulfonate

CAS No.: 4571-30-6

Cat. No.: VC14315849

Molecular Formula: C9H13NO5S

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4571-30-6 |

|---|---|

| Molecular Formula | C9H13NO5S |

| Molecular Weight | 247.27 g/mol |

| IUPAC Name | 2-aminoacetic acid;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C7H8O3S.C2H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2(4)5/h2-5H,1H3,(H,8,9,10);1,3H2,(H,4,5) |

| Standard InChI Key | REKJMSPJAIXEQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Glycine, 4-methylbenzenesulfonate is a 1:1 molar salt with the molecular formula C₁₆H₁₉NO₅S and a molecular weight of 337.39 g/mol . The structure comprises a glycine benzyl ester cation and a p-toluenesulfonate (tosylate) anion (Fig. 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1738-76-7 |

| IUPAC Name | 4-Methylbenzene-1-sulfonic acid; benzyl 2-aminoacetate |

| Synonyms | Glycine benzyl ester tosylate; H-Gly-OBzl·TosOH |

| Melting Point | 132–133°C |

| Solubility | Miscible in methanol; sparingly soluble in water |

The crystalline structure is stabilized by hydrogen bonding between the sulfonate group and the amino moiety, as confirmed by X-ray diffraction studies .

Synthesis and Industrial Preparation

Conventional Synthesis Routes

The compound is typically synthesized via esterification of glycine with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. A patented method (CN105503665A) optimizes this process by:

-

Dehydrating p-toluenesulfonic acid monohydrate with toluene under reflux .

-

Adding glycine and benzyl alcohol to the anhydrous mixture.

-

Continuously removing water via a Dean-Stark apparatus to drive the reaction to completion .

This method achieves a yield of 85–88% and purity ≥95%, avoiding toxic solvents like benzene .

Alternative Approaches

-

Solid-Phase Synthesis: Used for derivatives in peptide chemistry, leveraging the tosyl group’s stability .

-

Microwave-Assisted Reactions: Reduce reaction times from hours to minutes for laboratory-scale production .

Physicochemical Properties

Thermal and Spectral Data

-

Spectroscopic Signatures:

Applications in Industry and Research

Food Additives

Approved as an antioxidant (E number pending) in lipid-rich foods, where it inhibits rancidity by chelating metal ions .

Organic Chemistry

-

Tosylating Agent: Transfers the tosyl group to alcohols or amines in nucleophilic substitutions .

-

Ionic Liquid Precursor: Forms low-melting-point salts with quaternary ammonium cations .

Analytical Methods

Quality Control

Advanced Characterization

Environmental Impact and Biodegradability

Ecotoxicity

-

Aquatic Toxicity: EC₅₀ (Daphnia magna) = 12 mg/L (moderately toxic) .

-

Biodegradation: Undergoes microbial degradation via desulfonation pathways within 28 days .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume